N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-2-26-17-8-7-15-20-21-16(23(15)22-17)10-19-18(25)14-9-12(24)11-5-3-4-6-13(11)27-14/h3-9H,2,10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYJHGHUIVPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Similar compounds have been found to interact with cell division proteins such as zipa. ZipA is an essential cell division protein that stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential interaction with cell division proteins, it might influence the cell division process.
Result of Action
The molecular and cellular effects of This compound Based on its potential interaction with cell division proteins, it might influence the cell division process.
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo[4,3-b]pyridazine moiety linked to a chromene structure. This unique combination of heterocyclic rings is expected to contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 316.32 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Receptor Tyrosine Kinase c-Met : This receptor is implicated in various cellular processes such as proliferation and survival. The compound has been shown to inhibit c-Met activity, which may lead to reduced tumor growth in cancer models .
- Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby preventing substrate access and disrupting biochemical pathways essential for cell function and survival .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Inhibition of Kinases : Related compounds have demonstrated the ability to inhibit critical kinases involved in cancer progression. For example, triazoloquinazolinones have been shown to inhibit Polo-like kinase 1, a regulator of cell division .
- Cell Proliferation Studies : In vitro assays have indicated that this compound can significantly reduce the proliferation of various cancer cell lines .
Anti-inflammatory Activity
The compound's structural motifs suggest potential anti-inflammatory properties. Similar chromene derivatives have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of c-Met and kinases | |
| Anti-inflammatory | Inhibition of cytokines |
Study 1: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The results indicated that the compound effectively induced apoptosis through caspase activation pathways.
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory models, the compound showed a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when tested in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Substitution Patterns on the Triazolopyridazine Ring
The ethoxy group at position 6 distinguishes the target compound from close analogs. For example:
Chromone vs. Non-Chromone Carboxamide Linkages
The target compound’s 4-oxo-4H-chromene-2-carboxamide group contrasts with other carboxamide-linked systems:
Antimicrobial Activity
Triazolopyridazine derivatives with methyl substituents, such as N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide (), exhibit moderate to good antimicrobial activity against Gram-positive bacteria and fungi. The target compound’s ethoxy group may improve membrane penetration but requires empirical validation .
Anti-Anaphylactic and Anti-Inflammatory Potential
Chromone derivatives like 7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one (Abaperidone, ) demonstrate antianaphylactic activity via histamine receptor antagonism. The target compound’s chromone-carboxamide linkage could mimic this mechanism but with altered pharmacokinetics due to the triazolopyridazine moiety .
Q & A
Q. What are the recommended synthetic routes for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the triazolopyridazine core followed by coupling with the chromene-carboxamide moiety. Key steps include:
- Triazolopyridazine Formation : Cyclocondensation of hydrazine derivatives with ethoxy-substituted pyridazines under reflux in acetic acid (70–90°C, 8–12 hours) .
- Methylation and Coupling : Reaction of the triazolopyridazine intermediate with 4-oxo-4H-chromene-2-carbonyl chloride in DMF using NaH as a base (0–5°C, 4 hours, 60–75% yield) .
- Optimization : Solvent choice (DMF vs. THF), temperature control, and catalyst selection (e.g., Pd/C for cross-coupling) significantly impact yield. Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (δ 1.35–1.40 ppm for CH₃, δ 4.45–4.50 ppm for OCH₂) and chromene carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 423.1422 [M+H]⁺) ensures molecular integrity .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water 55:45, flow rate 1.0 mL/min) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols (IC₅₀ determination) .
- Cell Viability Assays : MTT or SRB assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 µM) .
- Solubility and Stability : Use shake-flask method (PBS pH 7.4) and LC-MS/MS to monitor degradation over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., propoxy, isopropoxy) or chromene substituents (e.g., nitro, amino). Compare IC₅₀ values across biological targets .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to identify binding motifs. Use X-ray diffraction data (PDB deposition) to guide rational design .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities and optimize substituent positions .
Q. How should researchers address contradictory data in biological activity profiles?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence polarization assays to rule out false positives .
- Metabolite Screening : Use LC-HRMS to identify in vitro metabolites (e.g., cytochrome P450-mediated oxidation) that may alter activity .
- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude impurities (e.g., triazole byproducts) as confounding factors .
Q. What strategies optimize bioavailability without compromising potency?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated chromene) to enhance solubility. Monitor release kinetics via HPLC .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) and assess bioavailability in rodent models .
- LogP Adjustment : Modify the ethoxy group to balance hydrophilicity (e.g., PEG-linked derivatives) while maintaining IC₅₀ <1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
